Nickel(II)carbonate,basichydrate
Description
Significance in Contemporary Materials Science and Inorganic Chemistry
Basic nickel carbonate hydrate (B1144303) is a cornerstone material in various advanced applications, primarily due to its role as a versatile precursor.
In materials science , it is fundamental to the synthesis of nanostructured materials. For example, it can be used to prepare:
Spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles : These materials are investigated for their high performance in supercapacitor applications, which are crucial for energy storage devices. sigmaaldrich.com
Nanocrystalline nickel disulfide (NiS₂) : Prepared via solid-state reactions with basic nickel carbonate as a precursor. sigmaaldrich.com
Nickel Oxide (NiO) : Calcination of basic nickel carbonate is a common route to produce NiO. wikipedia.orggoogle.com The resulting oxide's properties, such as surface area and reactivity, are highly influenced by the precursor's morphology, making it vital for catalysis. wikipedia.org
In inorganic chemistry and catalysis , basic nickel carbonate is indispensable.
It is a key starting material for preparing various nickel salts like nickel acetate (B1210297) and nickel sulfamate. google.com
It serves as a precursor for catalysts used in hydrogenation, dehydrogenation, and desulfurization processes. met3dp.com
Recent research has explored its use in electrocatalysis. For instance, amorphous nickel carbonate has shown promise as a catalyst for the urea (B33335) oxidation reaction (UOR). chemicalbook.com
In combination with other materials, such as platinum, nickel carbonate hydroxide (B78521) (NiCH) has been investigated for enhancing the electro-oxidation of methanol (B129727) in direct methanol fuel cells (DMFCs). chemicalbook.com The unique structure of NiCH, with its high surface area and numerous defects, facilitates the removal of carbonaceous poisons from the platinum catalyst surface. chemicalbook.com
The industrial and research applications of basic nickel carbonate hydrate underscore its importance. From improving energy storage and conversion technologies to synthesizing a wide array of chemical compounds, this seemingly simple inorganic compound is a key enabler of technological advancement.
Properties
Molecular Formula |
CH16Ni3O11 |
|---|---|
Molecular Weight |
380.21 g/mol |
IUPAC Name |
nickel;nickel(2+);carbonate;octahydrate |
InChI |
InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;;;+2;;;;;;;;/p-2 |
InChI Key |
FHJKXBYJHLRIPU-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Nickel Ii Carbonate Basic Hydrate
Precipitation Synthesis Techniques
Precipitation from aqueous solutions is a widely employed method for producing basic nickel carbonate. This approach involves the reaction of a soluble nickel(II) salt with a carbonate source, leading to the formation of a solid precipitate. The characteristics of the resulting product are highly dependent on the reaction conditions.
Controlled Precipitation from Aqueous Nickel(II) Salt Solutions with Carbonate Sources
The synthesis of nickel(II) carbonate basic hydrate (B1144303) via precipitation involves the reaction of a nickel(II) salt, such as nickel sulfate (B86663), nickel nitrate (B79036), or nickel chloride, with a carbonate source like sodium carbonate or sodium bicarbonate. wikipedia.orggoogle.com The general chemical reaction can be represented as:
xNi²⁺ + yCO₃²⁻ + zOH⁻ + nH₂O → Nix(CO₃)y(OH)z·nH₂O
The stoichiometry of the final product, represented by the values of x, y, and z, can vary depending on the specific reaction conditions. google.com For instance, treating solutions of nickel sulfate with sodium carbonate can yield basic nickel carbonate with the formula Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.org Another common method involves the addition of soda ash (sodium carbonate) to a solution of nickel sulfate. nih.gov Some processes also utilize ammonium (B1175870) bicarbonate as a substitute for sodium carbonate. google.com
Influence of pH and Reactant Concentration on Precipitation Kinetics and Product Morphology
The pH of the reaction medium and the concentration of reactants play a crucial role in the precipitation kinetics and the morphology of the resulting nickel(II) carbonate basic hydrate. The pH at the point of precipitation differs for various nickel salts. scispace.com Generally, precipitation is initiated by the addition of an alkali carbonate to a nickel salt solution, causing the pH to rise to a critical point where the basic nickel salt begins to form. scispace.comcapes.gov.br This critical pH for the onset of precipitation typically falls within the range of 7.05 to 7.67. capes.gov.br
The pH of the solution influences the composition of the basic carbonate. Under acidic conditions, the product tends to have a higher nickel carbonate (NiCO₃) content, while under alkaline conditions, the nickel hydroxide (B78521) (Ni(OH)₂) content is higher. google.com By adjusting the pH, for example by adding sodium bicarbonate, the ratio of NiCO₃ to Ni(OH)₂ in the final product can be controlled. google.com Studies have shown that to achieve complete precipitation of nickel, the pH needs to be adjusted to above 8.5. patsnap.com However, operating at a very high pH (above 9.8) can lead to the formation of nickel hydroxide fines, which can cause filtration problems. researchgate.net
Reactant concentration also affects the final product. The amount of nickel precipitated is directly proportional to the amount of alkali carbonate added up to a certain molar ratio. scispace.com However, complete precipitation often requires a significant excess of the carbonate source. scispace.com
Mechanistic Investigations of Amorphous Versus Crystalline Basic Carbonate Formation
The formation of nickel(II) carbonate basic hydrate can result in either amorphous or crystalline structures, a phenomenon that has been the subject of mechanistic investigations. Precipitated basic nickel carbonates are often amorphous but can be prepared in narrow compositional ranges under controlled pH. acs.org The initial precipitate is often a colloidal or flocculent material that can be difficult to filter and purify. google.com
The transition from an amorphous to a crystalline state is influenced by factors such as aging and the presence of certain ions. Amorphous nickel(II) carbonate hydrate can be converted to a crystalline form over time when treated with water and carbon dioxide. acs.org The classical nucleation theory suggests that crystal formation can occur either through direct growth from crystalline nuclei or via an initial formation of an amorphous phase that subsequently transforms into a crystalline one. researchgate.net This transformation often follows the Ostwald-Lussac rule, where metastable phases form first and then convert to the most stable crystalline form. researchgate.net
In the context of nickel carbonate, the initial amorphous precipitate can be thought of as a precursor that can undergo further transformation. The presence of network modifiers or impurities can inhibit the formation of a well-ordered crystalline structure, leading to an amorphous product. youtube.com Conversely, controlled conditions can promote the growth of specific crystalline phases.
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods offer alternative routes to synthesize nickel(II) carbonate basic hydrate, often yielding materials with unique structural and morphological characteristics, such as hierarchical nanostructures. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.
One-Pot Hydrothermal Routes for Hierarchical Nanostructures
A one-pot facile hydrothermal method has been successfully employed to synthesize hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O). nih.govrsc.org This approach involves heating the precursor materials in an aqueous solution within an autoclave. The controlled temperature and pressure environment facilitates the formation of complex, ordered structures. This method is advantageous for producing materials with a high surface area and specific porosity, which are desirable for applications in catalysis and energy storage. nih.govrsc.org
Impact of Reaction Temperature and Pressure on Crystallinity and Phase Purity
The reaction temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, significantly influencing the crystallinity and phase purity of the final product. Higher temperatures and pressures can promote the formation of more crystalline materials. rruff.info For instance, anhydrous forms of nickel carbonate have been produced by reacting an aqueous nickel salt with an alkali carbonate in a sealed tube at temperatures between 140°C and 150°C. google.com
Electrochemical Synthesis Pathways
Electrochemical methods offer a direct and often cleaner route for the synthesis of inorganic compounds. In the context of basic nickel carbonate, these pathways utilize electrical energy to drive the oxidation of nickel metal in a controlled environment, leading to the formation of the desired carbonate species.
Electrolytic Oxidation Methods for Nickel Carbonate Basic Hydrate Formation
One of the documented electrochemical routes for producing nickel carbonate hydrate involves the direct electrolytic oxidation of nickel metal. wikipedia.org This process is typically carried out in an aqueous medium in the presence of dissolved carbon dioxide. The nickel metal serves as the anode, which is oxidized to Ni²⁺ ions under the applied potential. These ions then react with carbonate species formed from the dissolved CO₂ to precipitate nickel carbonate hydrate.
This technique allows for the synthesis of the compound directly from the elemental metal, potentially offering a high-purity product. The control of parameters such as current density, CO₂ pressure, and electrolyte composition is crucial for managing the reaction rate and the properties of the final product.
Novel and Emerging Synthesis Techniques for Tailored Material Properties
Recent research has focused on developing novel synthesis methods that allow for precise control over the physical and chemical properties of basic nickel carbonate. These properties—including particle size, morphology, crystallinity, and composition (the ratio of carbonate to hydroxide)—are critical as they directly influence the material's performance in applications such as catalysts and battery electrodes.
Advanced precipitation methods represent a significant area of innovation. One novel approach utilizes a buffered system to achieve greater control over the final product's composition. google.com By introducing a buffer solution of sodium bicarbonate (NaHCO₃) and carefully controlling the feed rates of nickel nitrate and sodium carbonate solutions, it is possible to maintain a stable pH (e.g., 7-9) throughout the reaction. google.com This method allows for the synthesis of basic nickel carbonate with a higher nickel content (51-53 mass %) compared to conventional precipitation products (44-46 mass %). google.com The ability to vary the ratio of nickel carbonate (NiCO₃) to nickel hydroxide (Ni(OH)₂) in the composite material by controlling pH is a key advantage, as more acidic conditions favor higher carbonate content, while alkaline conditions favor higher hydroxide content. google.com
Table 1: Comparison of Conventional and Advanced Precipitation Methods for Basic Nickel Carbonate
This table is interactive. You can sort and filter the data.
| Feature | Conventional Precipitation | Advanced Precipitation (Buffered) |
|---|---|---|
| Primary Reactants | Nickel Sulfate or Nickel Nitrate, Sodium Carbonate | Nickel Nitrate, Sodium Carbonate |
| Key Control Agent | Excess Sodium Carbonate | Sodium Bicarbonate (Buffer) |
| Typical pH | >8.5 | 7.0 - 9.0 |
| Resulting Ni Content | 44-46 mass % | 51-53 mass % |
| Process Control | Difficult to maintain stable pH | Precise pH control, tailored NiCO₃/Ni(OH)₂ ratio |
Hydrothermal and solvothermal synthesis are other emerging techniques that enable the production of basic nickel carbonate with controlled morphologies. rruff.inforsc.org These methods involve carrying out the precipitation reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures. By tuning parameters such as reaction temperature, time, solvent, and the use of surfactants like Cetyltrimethylammonium bromide (CTAB), researchers can direct the self-assembly of particles into specific nanostructures, such as nanorods, nanowires, or hierarchical flower-like and urchin-like structures. rsc.org The morphology and crystallinity of the resulting material are crucial for applications requiring high surface area and specific catalytic or electrochemical activity. rsc.org For instance, solvothermal synthesis at 180 °C has been used to produce distinct nanorod structures in related nickel-cobalt (B8461503) carbonate systems, demonstrating the principle of morphology control via temperature. rsc.org
Table 2: Influence of Synthesis Parameters on Material Morphology in Solvothermal/Hydrothermal Methods
This table is interactive. You can sort and filter the data.
| Parameter | Variation | Effect on Morphology | Reference |
|---|---|---|---|
| Temperature | Increasing temperature (e.g., to 180°C) | Promotes growth of distinct nanorods, improves crystallinity. | rsc.org |
| Surfactant | Addition of CTAB | Can direct growth into bundles of nanowires or nanorods. | rsc.org |
| Surfactant | Absence of surfactant | May lead to self-assembly into urchin-like structures. | rsc.org |
| Duration/Temp | Varying conditions | Results in changes to the crystal lattice cell size. | rruff.info |
Other innovative routes include spray pyrolysis, where a solution of nickel salts is aerosolized and thermally decomposed to form precursor particles, and double-jet precipitation, which allows for the rapid and homogeneous mixing of reactants to produce ultrafine particles. researchgate.net These techniques are particularly relevant for producing high-purity precursors for nickel oxides (NiO) and metallic nickel powders. researchgate.netresearchgate.net
Structural Elucidation and Advanced Characterization of Nickel Ii Carbonate Basic Hydrate
Crystallographic Analysis and Coordination Geometry
The precise arrangement of atoms within nickel(II) carbonate basic hydrate (B1144303) is crucial for understanding its chemical behavior and physical characteristics. Crystallographic techniques, particularly X-ray diffraction, have been instrumental in elucidating its structural details.
X-ray Diffraction Studies of Calcite-like Structures and Octahedral Nickel(II) Coordination
X-ray diffraction (XRD) analysis confirms that anhydrous nickel(II) carbonate (NiCO₃) possesses a calcite-type structure. wikipedia.orgrruff.info In this structural arrangement, each nickel(II) ion is in an octahedral coordination geometry, surrounded by six oxygen atoms originating from six distinct carbonate ions. wikipedia.orgatamanchemicals.com The carbonate ions, in turn, are coordinated to six nickel(II) ions. wikipedia.org The introduction of water and hydroxyl groups in the basic hydrated forms leads to more intricate crystal structures, although the fundamental octahedral coordination of the Ni(II) ion is generally maintained. researchgate.net
Polymorphism and Hydrate Number Variability (e.g., Pentahydrate, Tetrahydrate Phases)
Nickel(II) carbonate exhibits polymorphism, existing in various hydrated forms which significantly impact its properties. google.com Industrially, a significant form is basic nickel carbonate, often represented by the formula Ni₄CO₃(OH)₆(H₂O)₄. wikipedia.org Simpler laboratory forms include the hexahydrate and a pentahydrate, which has been characterized by X-ray crystallography. wikipedia.org The naturally occurring mineral zaratite is a form of basic nickel carbonate with the formula Ni₃(CO₃)(OH)₄·4H₂O. chemicalbook.comresearchgate.net Another related mineral is nullaginite, with the formula Ni₂(CO₃)(OH)₂. researchgate.net A synthetic tetrahydrate, often formulated as NiCO₃·2Ni(OH)₂·4H₂O, is also known. cymitquimica.comguidechem.com The specific arrangement of water molecules and hydroxyl groups around the nickel centers gives rise to these different polymorphic forms.
Investigation of Lattice Parameters and Unit Cell Dimensions
Lattice parameters, which define the size and shape of the unit cell, are determined through XRD. For anhydrous NiCO₃ with a calcite structure, the lattice parameters for its hexagonal cell have been reported. However, variations in cell size can occur depending on the synthesis conditions, such as temperature and duration. rruff.infoarizona.edu One study reported lattice parameters of a = 4.597 Å and c = 14.725 Å for the smallest observed cell. arizona.edu Research on a synthetic nickel hydroxycarbonate sample with the proposed formula Ni₃CO₃₄·3H₂O yielded specific unit cell parameters, highlighting the structural diversity among these compounds. researchgate.net
Table 1: Crystallographic Data for selected Nickel Carbonate Compounds
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Reference |
|---|---|---|---|---|---|
| Nickel Carbonate (NiCO₃) | Hexagonal | R-3c | 4.597 | 14.725 | arizona.edu |
Spectroscopic Characterization Techniques
Spectroscopic methods offer complementary information to crystallographic data by probing the vibrational and electronic properties of nickel(II) carbonate basic hydrate.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in the compound.
FTIR Spectroscopy: The FTIR spectrum of basic nickel carbonate typically shows a broad absorption band in the 3000-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of hydroxyl groups and water molecules. rsc.org The presence of carbonate ions is indicated by strong absorption peaks around 1400-1500 cm⁻¹ (asymmetric stretching), and other bands near 825-854 cm⁻¹ and 675-702 cm⁻¹ (bending modes). rsc.orgresearchgate.netresearchgate.net
Raman Spectroscopy: In Raman spectra, the symmetric stretching mode (ν₁) of the carbonate ion, which is often weak in the infrared, gives a characteristically intense band around 1069 cm⁻¹. researchgate.net Other bands corresponding to asymmetric stretching (ν₃) and bending modes (ν₄) of the carbonate group are also observed. researchgate.net
Table 2: Vibrational Spectroscopy Data for Nickel(II) Carbonate Basic Hydrate
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (Water & Hydroxyl) | 3393 (broad) | rsc.org | |
| Carbonate Asymmetric Stretch (ν₃) | ~1400-1500 | 1485, 1507 | rsc.orgresearchgate.net |
| Carbonate Symmetric Stretch (ν₁) | 1069 | researchgate.net |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Analysis
UV/Vis spectroscopy is utilized to investigate the electronic transitions within the d-orbitals of the nickel(II) ion, which provides information about its coordination environment. For high-spin octahedral Ni(II) complexes, which is the typical geometry in these compounds, three spin-allowed d-d transitions are expected. docbrown.info These arise from electron excitations from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The positions and intensities of these absorption bands are characteristic of Ni(II) in an octahedral or pseudo-octahedral field, confirming the coordination geometry suggested by XRD.
Table 3: Expected Electronic Transitions for Octahedral Ni(II) Complexes
| Electronic Transition | Approximate Wavelength Range (nm) |
|---|---|
| ³A₂g → ³T₁g(P) | ~350-450 |
| ³A₂g → ³T₁g(F) | ~600-750 |
Nuclear Magnetic Resonance (NMR) and X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
The surface chemistry of Nickel(II) carbonate basic hydrate has been investigated primarily through X-ray Photoelectron Spectroscopy (XPS), which provides detailed information about the elemental composition and oxidation states at the material's surface.
XPS analysis of basic nickel carbonate, which has a general formula of NiCO₃·2Ni(OH)₂·xH₂O, reveals the characteristic peaks for its constituent elements: Nickel (Ni), Carbon (C), and Oxygen (O). The high-resolution Ni 2p spectrum is of particular importance for determining the oxidation state of nickel. For Ni(OH)₂, a closely related compound and a component of the basic carbonate structure, the Ni 2p₃/₂ peak is observed at a binding energy of approximately 855.6 eV. thermofisher.com Other studies identify the Ni²⁺ state in similar chemical environments with a main peak around 855.1 eV to 856.1 eV, often accompanied by strong shake-up satellite peaks at higher binding energies (approximately 861.2 eV and 879.7 eV). researchgate.net These satellite structures are characteristic of Ni(II) compounds and are crucial for their identification.
The C 1s spectrum typically shows a primary peak corresponding to the carbonate (CO₃²⁻) group. The O 1s spectrum can be deconvoluted to show contributions from both the carbonate and the hydroxide (B78521) (OH⁻) ions present in the structure.
Table 1: Representative XPS Binding Energies for Nickel(II) Carbonate Basic Hydrate and Related Compounds
| Spectral Region | Species | Binding Energy (eV) | Source(s) |
| Ni 2p₃/₂ | Ni(OH)₂ | 855.6 | thermofisher.com |
| Ni 2p₃/₂ | Ni²⁺ | 855.1 - 856.1 | researchgate.net |
| Ni 2p Satellite | Shake-up Satellite | ~861.2 | researchgate.net |
Microstructural and Morphological Characterization
The physical form and surface characteristics of Nickel(II) carbonate basic hydrate are critical for its applications, particularly in catalysis and as a precursor for other nickel compounds. vulcanchem.com
Brunauer–Emmett–Teller (BET) Surface Area Analysis and Porosity Assessment
The Brunauer–Emmett–Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, onto the solid surface. iitk.ac.in For materials like basic nickel carbonate, which are used as catalyst precursors, a high surface area is often desirable.
The specific surface area of Nickel(II) carbonate basic hydrate is highly dependent on the conditions of its synthesis, such as the concentrations of reactants and the pH during precipitation. capes.gov.br These factors influence the final crystallite size of the precipitate, which in turn affects the surface area. Studies on precipitated basic nickel carbonates have reported final crystallite sizes varying from 0.095 to 0.14 microns. capes.gov.br The formation of nanosized pores and grains during the processing of basic nickel carbonate is a key factor that contributes to a high surface area. researchgate.net While specific numerical values for BET surface area can vary significantly between samples, the utility of basic nickel carbonate as a precursor for catalysts implies that it can be produced with a substantial surface area. vulcanchem.com Porosity measurements are also used to characterize the structure of these materials. capes.gov.br
Thermal Decomposition Pathway Analysis
The thermal decomposition of Nickel(II) carbonate basic hydrate is a critical process, especially as it is often a step in the production of Nickel(II) oxide.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Dehydration and Decarbonation Processes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the mass loss and thermal events associated with heating a material. For Nickel(II) carbonate basic hydrate, the TGA/DTA curves reveal a multi-step decomposition process when heated in air. researchgate.netresearchgate.net
The initial weight loss, occurring at lower temperatures, corresponds to dehydration—the removal of both physically adsorbed and chemically bound water molecules (waters of hydration). Following dehydration, a more significant weight loss occurs at higher temperatures. This second stage is associated with the decarbonation process, where the carbonate component decomposes, releasing carbon dioxide. researchgate.net DTA curves show endothermic peaks corresponding to these decomposition events. Studies have identified the onset of carbonate decomposition to be above 200°C. researchgate.net
Table 2: Thermal Decomposition Stages of Basic Nickel Carbonate
| Temperature Range | Process | Gaseous Products Released | Analytical Technique | Source(s) |
| Lower Temperatures | Dehydration | H₂O (Water) | TGA/DTA | researchgate.net |
| Higher Temperatures (>200°C) | Decarbonation | CO₂ (Carbon Dioxide) | TGA/DTA | researchgate.net |
Identification of Intermediate Decomposition Products (e.g., Nickel(II) Oxide)
The thermal decomposition, or calcination, of Nickel(II) carbonate basic hydrate ultimately yields a solid residue. wikipedia.org The primary and final solid decomposition product is Nickel(II) oxide (NiO). researchgate.netwikipedia.org This transformation from the basic carbonate to the oxide is a key industrial process. The nature of the resulting NiO, particularly its suitability for use in catalysts, is dependent on the properties of the basic carbonate precursor. wikipedia.org
The formation of NiO as the final product has been confirmed by analytical techniques such as X-ray diffraction (XRD) performed on samples calcined at various temperatures. researchgate.net These studies show that as the temperature increases, the characteristic diffraction peaks of basic nickel carbonate disappear and are replaced by the peaks corresponding to the crystalline structure of NiO.
Kinetic Studies of Thermal Decomposition Mechanisms
The thermal decomposition of nickel(II) carbonate basic hydrate is a complex, multi-step process that has been the subject of numerous kinetic investigations. These studies, primarily employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under both isothermal and non-isothermal conditions, aim to elucidate the reaction mechanisms and determine the kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A). Such parameters are crucial for understanding the reaction's dependence on temperature and for optimizing industrial processes where this compound is a precursor, for instance, in catalyst manufacturing.
The general stoichiometry of basic nickel carbonate is often represented as xNiCO₃·yNi(OH)₂·zH₂O. A commonly studied form is NiCO₃·2Ni(OH)₂·4H₂O. The decomposition of this compound typically proceeds in distinct stages: an initial dehydration followed by the simultaneous or sequential decomposition of the hydroxide and carbonate components to yield nickel(II) oxide (NiO), water (H₂O), and carbon dioxide (CO₂). researchgate.net
Kinetic analysis of the thermogravimetric data is performed to determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model, f(α) or g(α), which describes the solid-state reaction mechanism. The fundamental kinetic equation is given by:
dα/dt = A * exp(-Ea / RT) * f(α)
where α is the fractional conversion, t is time, R is the gas constant, and T is the absolute temperature.
Decomposition Stages and Mechanisms
Research has shown that the thermal decomposition of basic nickel carbonate generally occurs in two or more overlapping steps.
Dehydration: The first stage of decomposition involves the release of water of crystallization. This process typically occurs at lower temperatures. For instance, in a study of nickel carbonate nanoparticles, an initial mass loss corresponding to dehydration was observed at temperatures around 90°C.
Decomposition of the Anhydrous Basic Carbonate: Following dehydration, the remaining basic nickel carbonate decomposes into nickel(II) oxide, water, and carbon dioxide. This stage occurs at higher temperatures, with studies reporting decomposition temperatures in the range of 230°C to 300°C. researchgate.net For example, thermogravimetric analysis of nickel carbonate nanoparticles showed a second decomposition peak at approximately 269°C.
NiCO₃·2Ni(OH)₂·4H₂O(s) → NiO(s) + CO₂(g) + 6H₂O(g)
Kinetic Parameters and Models
Various kinetic models are employed to describe the solid-state decomposition reactions, including reaction-order models, diffusion models, and nucleation and growth models (e.g., Avrami-Erofeyev). The selection of the most appropriate model is typically based on the best fit to the experimental data obtained from TGA.
While detailed kinetic data for each specific step of basic nickel carbonate hydrate decomposition is not always consistently reported across the literature, studies on related compounds provide valuable insights. For instance, the decomposition of nickel(II) hydroxide, which is a component of the basic carbonate structure, has been studied in detail.
A study on the isothermal decomposition kinetics of nickel(II) hydroxide powder found that the process is best described by a first-order random nucleation model. netzsch.com The kinetic parameters for this process are summarized in the table below.
| Kinetic Model | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |
|---|---|---|---|
| First-order random nucleation | 134 kJ/mol | 1.27 × 10¹⁰ s⁻¹ | netzsch.com |
Furthermore, a review summarizing experimental results for the hydrogen reduction of nickel compounds reported activation energies for the decomposition of nickel carbonate and nickel hydroxide. While the reaction conditions (hydrogen atmosphere) are different from thermal decomposition in an inert atmosphere or air, these values provide a point of comparison.
| Compound | Activation Energy (Ea) | Reference |
|---|---|---|
| Nickel Carbonate (NiCO₃) | 30 - 35 kJ/mol | researchgate.net |
| Nickel Hydroxide (Ni(OH)₂) | 36 - 37 kJ/mol | researchgate.net |
It is important to note that factors such as particle size, crystallinity, and the presence of dopants can significantly influence the kinetics of decomposition. akjournals.com For example, doping basic nickel carbonate has been shown to strongly affect the kinetic parameters. akjournals.com Therefore, the reported values should be considered within the context of the specific experimental conditions under which they were obtained. The use of model-free (isoconversional) methods in more recent studies allows for the determination of the activation energy as a function of the extent of conversion, providing a more detailed picture of the complex reaction mechanism without pre-supposing a specific kinetic model.
Advanced Research Applications and Functionalization of Nickel Ii Carbonate Basic Hydrate
Catalysis and Photocatalysis Research
The compound is a cornerstone in the development of various catalytic systems due to its ability to be transformed into catalytically active phases, such as high-surface-area nickel oxide. wikipedia.orgzxchemuae.com Researchers leverage basic nickel carbonate to create catalysts for a range of chemical transformations, from organic synthesis to renewable energy production. chemimpex.comtib-chemicals.com
A primary application of nickel(II) carbonate basic hydrate (B1144303) in research is its function as a precursor for synthesizing highly active heterogeneous catalysts. fishersci.dkcymitquimica.comwikipedia.org The thermal decomposition (calcination) of basic nickel carbonate is a common and effective method to produce nickel(II) oxide (NiO). wikipedia.org This process drives off carbon dioxide and water, yielding a light green NiO powder. wikipedia.org The resulting oxide's properties, particularly its suitability for catalysis, are dependent on the nature of the precursor, with the oxide derived from the basic carbonate often being the most useful. wikipedia.org
The compound is also instrumental in creating more complex, multi-metallic catalysts.
Nickel Cobaltites: Spinel nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles, which have applications in supercapacitors, can be synthesized using nickel(II) carbonate basic hydrate as a precursor. sigmaaldrich.com Bimetallic nickel-cobalt (B8461503) carbonate hydroxide (B78521) hydrate nanostructures have also been synthesized via hydrothermal methods as materials for high-performance supercapacitors. researchgate.netnih.gov
Nickel Sulfides: Nanocrystalline nickel disulfide (NiS₂) has been prepared through a solid-state reaction with nickel(II) carbonate basic hydrate as a key ingredient. sigmaaldrich.com NiS₂ nanosheets have shown significant promise as an electrocatalyst for producing hydrogen peroxide under acidic conditions. rsc.org
The transformation of basic nickel carbonate into these catalytically active materials is a key area of study, focusing on controlling the microstructure and surface properties of the final product. researchgate.net
Table 1: Heterogeneous Catalysts Derived from Nickel(II) Carbonate Basic Hydrate
| Catalyst | Synthesis Method from Precursor | Application Area |
|---|---|---|
| Nickel(II) Oxide (NiO) | Thermal decomposition (calcination) wikipedia.orgwikipedia.org | Heterogeneous catalysis wikipedia.org |
| Nickel Cobaltite (NiCo₂O₄) | Co-precipitation/synthesis from nickel-cobalt hydroxide carbonate sigmaaldrich.comacs.org | Supercapacitors sigmaaldrich.com |
Catalysts derived from nickel(II) carbonate basic hydrate are explored for various organic reactions. The compound itself, or materials synthesized from it, can enhance reaction rates and selectivity. chemimpex.com One notable area of research is in the development of electrocatalysts for fuel cells. For instance, a ternary hybrid catalyst consisting of platinum nanocrystals, ultrathin nanoflower-like nickel carbonate hydroxide (NiCH), and porous carbon has been designed for direct methanol (B129727) fuel cells (DMFCs). chemicalbook.com In this system, the NiCH component, derived from a nickel source, facilitates the removal of carbon monoxide poisons from the platinum surface by providing adsorbed hydroxyl species, thereby improving the catalyst's durability. chemicalbook.com Additionally, amorphous nickel carbonate has been synthesized and investigated as an efficient electrocatalyst for the urea (B33335) oxidation reaction (UOR). chemicalbook.com
A significant and emerging research direction is the use of nickel carbonate-based materials in photocatalysis for producing hydrogen from water. rsc.orgrsc.org Hierarchical mesoporous structures of nickel carbonate hydroxide hydrate (specifically Ni₂(CO₃)(OH)₂·4H₂O) have been synthesized and, for the first time, demonstrated to have photocatalytic properties for hydrogen evolution. rsc.orgrsc.orgresearchgate.net In one study, a hierarchical nanostructure synthesized via a one-pot hydrothermal method achieved a hydrogen evolution rate of approximately 10 μmol g⁻¹ h⁻¹ under white light irradiation. rsc.orgrsc.orgresearchgate.netnih.gov This application is particularly promising as it leverages an eco-friendly material for renewable energy production. rsc.orgrsc.org The photocatalytic performance is strongly tied to the material's structural and morphological features, such as a high surface-to-volume ratio and enhanced light harvesting. rsc.org While nickel compounds like NiO and Ni(OH)₂ are known to be effective co-catalysts in photocatalytic systems, the intrinsic photocatalytic activity of nickel carbonate hydroxide itself represents a novel finding. rsc.orgresearchgate.net
Table 2: Photocatalytic Hydrogen Evolution using Nickel Carbonate Hydroxide Hydrate
| Material | Synthesis Method | Hydrogen Evolution Rate | Irradiation Conditions | Reference |
|---|
Nickel(II) carbonate basic hydrate is also a subject of investigation for electrocatalytic processes, particularly for the production of valuable chemicals like hydrogen peroxide (H₂O₂). nih.gov Research has shown that loading an insoluble nickel carbonate basic hydrate catalyst onto a carbon cathode significantly improves the current density and faradaic efficiency for H₂O₂ production in a potassium bicarbonate aqueous solution. nih.gov The active site for this reaction is speculated to be the nickel adsorbed with carbonate on the catalyst's outermost surface. nih.gov This system can be paired with a photoanode to achieve efficient H₂O₂ production using only water, oxygen, and solar light, without an external bias. nih.gov In one such setup, a solar-to-chemical energy conversion efficiency for H₂O₂ production of approximately 1.75% was achieved. nih.gov Furthermore, research into carbonate-based electrolytes has found they can significantly enhance H₂O₂ production via the two-electron water oxidation reaction (2e⁻ WOR). researchgate.netresearchgate.net
Pincer ligands are a class of compounds widely used to create stable and highly active transition-metal catalysts. nih.gov While nickel pincer complexes are a broad area of research, their direct synthesis from nickel(II) carbonate basic hydrate is not a primary focus in the cited literature. Instead, these studies typically involve the reaction of a pincer ligand with other nickel sources, like nickel(II) chloride or nickel(II) trifluoromethanesulfonate. nih.govrsc.org The resulting nickel(II) pincer complexes are then investigated for various catalytic applications, including the electrochemical reduction of protons to produce hydrogen, the N-alkylation of amines with alcohols, and the photocatalytic reduction of CO₂. rsc.orgrsc.orgnih.govnih.gov For example, a nickel(II) complex with a phosphinopyridyl ligand has been shown to catalyze hydrogen production from protons with a turnover frequency of 8400 s⁻¹. nih.gov Another study demonstrated that a CNC pincer complex with a central pyridinol ligand could be used to photocatalytically reduce CO₂, with the catalytic activity being switchable through in-situ protonation and deprotonation. rsc.org
Electrochemical and Energy Storage Systems
Nickel(II) carbonate basic hydrate is a key component in research and development for energy storage technologies, particularly as a precursor for battery and supercapacitor materials. americanelements.comchemimpex.comsigmaaldrich.com Its role is primarily in the synthesis of nickel-based materials that form the active electrodes in these devices. chemimpex.com For instance, as mentioned previously, it is used to create spinel nickel cobaltite (NiCo₂O₄) nanoparticles, which are highly regarded for supercapacitor applications due to their electrochemical properties. sigmaaldrich.com
Furthermore, bimetallic nickel-cobalt carbonate hydroxide hydrate (Ni-Co-CHH) materials, synthesized directly via hydrothermal methods using nickel and cobalt salt precursors, have shown great potential as electrode materials for high-performance supercapacitors. researchgate.netnih.gov Research has demonstrated that optimizing the ratio of nickel to cobalt in these 3D nanostructures can lead to superior electrochemical performance. A nickel-rich sample (Ni₂Co-CHH) exhibited a specific capacitance of 1649.51 F g⁻¹ at a current density of 1 A g⁻¹ and maintained high cyclic stability. nih.gov The enhanced performance is attributed to the synergistic effects of the bimetallic composition and the high surface area of the material's flower-like morphology. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Nickel(II) carbonate, basic hydrate | NiCO₃·2Ni(OH)₂·xH₂O |
| Nickel(II) oxide | NiO |
| Nickel Cobaltite | NiCo₂O₄ |
| Nickel Disulfide | NiS₂ |
| Nickel carbonate hydroxide hydrate | Ni₂(CO₃)(OH)₂·4H₂O |
| Platinum | Pt |
| Potassium bicarbonate | KHCO₃ |
| Nickel(II) chloride | NiCl₂ |
Precursor for Active Materials in Supercapacitors and Advanced Battery Electrodes
Nickel(II) carbonate basic hydrate serves as a crucial starting material for synthesizing active electrode materials for energy storage devices like supercapacitors and batteries. sigmaaldrich.com Upon thermal decomposition (calcination), it yields nickel(II) oxide (NiO), a material recognized for its high theoretical specific capacitance, excellent thermal stability, and cost-effectiveness. wikipedia.orgmdpi.com The properties of the final NiO powder, such as particle size and catalytic activity, are dependent on the nature of the basic carbonate precursor. wikipedia.orgresearchgate.net
Researchers have successfully used nickel(II) carbonate basic hydrate to create advanced electrode materials. For instance, it is a precursor for synthesizing spinel nickel cobaltite (NiCo₂O₄) nanoparticles, which are used in supercapacitor applications. sigmaaldrich.com Similarly, nickel-cobalt carbonate hydroxide (NiCo-CH) nanostructures, synthesized via solvothermal methods using nickel and cobalt salt precursors, have shown significant promise as electrode materials. rsc.orgresearchgate.net These materials operate on the principle of pseudocapacitance, where charge storage occurs through fast and reversible faradaic reactions at the electrode surface. rsc.org An asymmetric supercapacitor device using a NiCo-CH material as the positive electrode can achieve a high energy density of 52 Wh/kg at a power density of 1500 W/kg. rsc.orgresearchgate.net
The performance of these materials is often enhanced by creating composite structures. For example, Ni(OH)₂ nanocrystals grown directly onto graphene sheets exhibit superior performance compared to physical mixtures, highlighting the importance of intimate contact for efficient charge transport. stanford.edu These Ni(OH)₂/graphene composites have demonstrated specific capacitances as high as 1335 F/g. stanford.edunih.gov
| Derived Material | Application | Key Performance Metric | Source |
|---|---|---|---|
| Nickel Cobalt Carbonate Hydroxide (NiCo-CH) | Asymmetric Supercapacitor | 762 F/g specific capacitance at 1 A/g | rsc.orgresearchgate.net |
| Ni(OH)₂ Nanoplates on Graphene | Pseudocapacitor | ~1335 F/g specific capacitance at 2.8 A/g | stanford.edu |
| Nickel Carbonate Hydroxide | Supercapacitor Electrode | 169.6 mAh/g specific capacity at 1 A/g | researchgate.net |
| Ni(OH)₂/RGO@Carbon Fabric | Supercapacitor | 1325 F/g specific capacitance at 1 A/g | nih.gov |
Application in Electroplating as a Nickel Source for Surface Coatings
In the field of electroplating, basic nickel carbonate is an important industrial compound used for surface coatings. atamanchemicals.comwikipedia.org It is a key component in nickel plating baths, where its primary role is to act as a source of nickel ions and to regulate the pH of the solution. fishersci.caipcb.comfishersci.se Maintaining the correct pH is critical for the quality of the electrodeposited nickel layer. ipcb.com
Adding a slurry of nickel carbonate to the plating solution can raise the pH if it becomes too acidic. ipcb.comfinishingandcoating.com This adjustment is necessary because a pH that is too low can narrow the temperature range for achieving a bright, desirable coating, although it does improve anode dissolution. ipcb.com Conversely, if the pH is too high, it can lead to the inclusion of nickel hydroxide in the coating, which increases its brittleness. ipcb.com Therefore, the controlled addition of basic nickel carbonate is essential for maintaining the bath's chemistry within optimal parameters, ensuring the production of high-quality, low-stress nickel coatings for decorative and functional purposes. google.comnickelinstitute.orgcasf.ca
Integration into Electrochemical Sensors and Transducers
Nickel compounds derived from basic nickel carbonate are increasingly integrated into electrochemical sensors, particularly for non-enzymatic applications. researchgate.net The electrocatalytic properties of materials like nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂) make them highly effective for detecting various analytes. researchgate.netmdpi.com
A significant application is in the development of non-enzymatic glucose sensors for diabetes management. rsc.org These sensors utilize the electrocatalytic oxidation of glucose on the surface of a nickel-based electrode. researchgate.net For example, a sensor using a nickel/carbon composite can exhibit a sensitivity of 670 μA/mM cm⁻¹ for glucose detection. researchgate.net The performance of these sensors is enhanced by using nanostructured materials, such as Ni/NiO composites, which offer a large surface area and numerous active sites for the Ni²⁺/Ni³⁺ redox reaction that facilitates glucose detection. rsc.org
Beyond glucose, nickel-based sensors have been developed for detecting other species. A sensor designed for direct hydroxyl ion (OH⁻) detection demonstrated a wide detection range from 0.3 µM to 4.8 M and a rapid response time. nih.gov Similarly, nickel hydroxide supported on carbon cloth has been used for the sensitive detection of phosphate (B84403) under neutral conditions. mdpi.com The integration of nickel nanowires with graphene has also been shown to produce highly sensitive glucose sensors with detection limits as low as 51 nM. nih.gov
Material Science and Nanomaterial Synthesis
The use of nickel(II) carbonate basic hydrate as a precursor is a cornerstone in the synthesis of advanced nickel-based nanomaterials. Its chemical properties allow for the controlled fabrication of various nanostructures with tailored properties for specific applications. sigmaaldrich.com
Synthesis of Nanocrystalline and Ultrafine Particle Nickel Compounds
Nickel(II) carbonate basic hydrate is an excellent starting point for the synthesis of nanocrystalline and ultrafine nickel compounds, most notably nickel oxide (NiO). researchgate.net A common method involves the thermal decomposition (calcination) of the carbonate precursor in air. researchgate.net The properties of the resulting NiO nanoparticles, such as particle size, can be controlled by adjusting the synthesis parameters of the initial precursor. For instance, in a chemical precipitation method to obtain the nickel carbonate precursor, the temperature of the precipitation reaction was found to directly influence the size of the NiO particles produced after calcination, with particle sizes ranging from 16 nm to 36 nm as the temperature was increased. researchgate.net Other methods involve synthesizing basic nickel carbonate particulates using reactants like nickel nitrate (B79036), sodium carbonate, and sodium bicarbonate to create an intermediate for producing pure NiO and Ni particles for the electronics industry. google.com
| Precursor Synthesis Temperature | Resulting NiO Particle Size | Synthesis Method | Source |
|---|---|---|---|
| Ambient Temperature | 16 nm | Chemical Precipitation followed by Calcination | researchgate.net |
| 70°C | 36 nm | Chemical Precipitation followed by Calcination | researchgate.net |
Fabrication of Hierarchical Micro-/Nanostructures for Enhanced Performance
Moving beyond simple nanoparticles, researchers are focusing on creating complex, hierarchical micro- and nanostructures from nickel(II) carbonate basic hydrate and its derivatives to boost material performance. These structures, such as flower-like or core-shell morphologies, offer large surface areas and unique electronic properties. nih.gov
For example, flower-like NiO hierarchical structures, assembled from nanosheet building blocks, have been successfully fabricated using a wet-chemical method followed by thermal decomposition of a β-Ni(OH)₂ intermediate. nih.gov These structures exhibit a high specific surface area (e.g., 55.7 m²/g) and a porous nature, which makes them excellent candidates for applications like wastewater treatment. nih.gov Similarly, hierarchical mesoporous structures of nickel carbonate hydroxide hydrate have been synthesized via a one-pot hydrothermal method. researchgate.netnih.gov These materials have shown potential as photocatalysts for hydrogen evolution from water splitting, benefiting from their unique structural features. nih.gov The synthesis often involves controlling reaction parameters like temperature and time to guide the self-assembly of nanosheets or nanowires into the desired hierarchical architecture. researchgate.netnih.gov
Development of Nickel-Based Nanocomposites
To further enhance the properties of nickel-based materials, they are often combined with other functional materials to form nanocomposites. Nickel(II) carbonate basic hydrate serves as a precursor for the nickel component in these advanced composites. A prominent example is the development of nickel hydroxide/graphene nanocomposites for supercapacitor applications. stanford.edunih.gov
In these composites, the graphene sheets provide a highly conductive and high-surface-area scaffold, while the nickel hydroxide (derived from precursors like nickel acetate (B1210297) or via direct growth) acts as the pseudocapacitive material. stanford.eduntnu.no The direct, in-situ growth of Ni(OH)₂ nanocrystals onto graphene sheets results in a composite with intimate electrical contact between the two components. stanford.edunih.gov This synergy leads to significantly improved electrochemical performance, including high specific capacitance and excellent rate capability, compared to a simple physical mixture of the two materials. stanford.edu The performance of these composites is also dependent on the quality of the graphene substrate, with lightly oxidized, highly conductive graphene yielding better results than heavily oxidized graphene oxide. stanford.edunih.gov These findings underscore the importance of rational design in creating nickel-based nanocomposites for next-generation energy storage. stanford.edu
Environmental Remediation Studies
Nickel(II) carbonate basic hydrate has emerged as a compound of interest in environmental remediation research, demonstrating potential in both aqueous and gaseous phase purification processes. Its utility stems from its chemical reactivity and surface properties, which allow for the capture and transformation of various pollutants.
Adsorption and Removal of Specific Contaminants from Aqueous Solutions
Research has highlighted the application of nickel(II) carbonate basic hydrate and related nickel carbonate hydroxide structures in the removal of toxic heavy metal ions from water. Specifically, a form of nickel carbonate hydroxide with a unique sea urchin-like morphology has been synthesized and tested for its ion-exchange capabilities. rsc.orgepa.gov This material has shown significant efficacy in capturing toxic ions from aqueous solutions. rsc.orgepa.gov
The primary mechanism for the removal of divalent cations such as Cadmium(II) and Copper(II) is ion-exchange, where the nickel ions in the solid structure are replaced by the contaminant ions. rsc.orgepa.gov For the removal of arsenate (As(V)), a different mechanism involving the exchange with surface unidentate carbonate-like species has been proposed. rsc.orgepa.gov
The exchange capacities for these ions have been quantified in laboratory studies. At a pH of 5.0, the material demonstrated a significant capacity for removing both cadmium and copper ions. rsc.orgepa.gov The removal of arsenate was also effective and notably did not require any pH adjustment, which is a significant advantage for potential water treatment applications. rsc.orgepa.gov
Beyond heavy metal removal, nickel carbonate has been identified as a catalyst for the removal of organic contaminants from wastewater, indicating a broader scope of application in water purification. nih.gov
Table 1: Ion-Exchange Capacities of Sea Urchin-like Nickel Carbonate Hydroxide for Various Toxic Ions
| Contaminant Ion | Exchange Capacity (mg/g) | pH Condition |
|---|---|---|
| Cadmium(II) (Cd²⁺) | 120.5 | 5.0 |
| Copper(II) (Cu²⁺) | 109.3 | 5.0 |
| Arsenate (As(V)) | 49.6 | No adjustment |
Reactivity in Gas Absorption Processes (e.g., Hydrogen Sulfide)
Basic nickel carbonates (abbreviated as NBC) have demonstrated unique and high reactivity in the absorption of dilute hydrogen sulfide (B99878) (H₂S) from gas streams, even at ambient temperatures. atamanchemicals.com This characteristic is particularly valuable for gas cleanup processes in various industrial applications. atamanchemicals.com The reaction is noted for its rapid rate and high conversion of the nickel carbonate, a performance that stands out when compared to other absorbents like oxides and different carbonate materials. atamanchemicals.com
Studies on the kinetics of the reaction between hydrogen sulfide and basic nickel carbonate have revealed that the process is complex. The initial reaction is catalyzed by the product, which is water. atamanchemicals.com Following this initiation, a faster nucleation reaction occurs, which is catalyzed by the "nickel sulfide" that is formed. atamanchemicals.com
The efficiency of the absorption process is influenced by several factors. Research has shown that the reaction rates increase with higher concentrations of hydrogen sulfide. atamanchemicals.com Temperature also plays a role, with increasing temperatures leading to faster absorption rates. atamanchemicals.com Interestingly, the presence of carbon dioxide in the gas stream has been found to have little effect on the reaction rate. atamanchemicals.com The physical form of the basic nickel carbonate, such as particle size, also impacts the absorption process. atamanchemicals.com
Table 2: Summary of Experimental Findings on Hydrogen Sulfide Absorption by Basic Nickel Carbonate
| Parameter | Observation |
|---|---|
| Effect of H₂S Concentration | Reaction rates increase as H₂S concentration increases. atamanchemicals.com |
| Effect of Temperature | Reaction rates increase with an increase in temperature. atamanchemicals.com |
| Effect of CO₂ | The presence of CO₂ in the feed gas has little effect on the reaction rate. atamanchemicals.com |
| Reaction Catalysis | The initial reaction is catalyzed by water, and the subsequent nucleation is catalyzed by the nickel sulfide product. atamanchemicals.com |
| Conversion Rate | A maximum rate is often observed at around 50% conversion of the basic nickel carbonate. atamanchemicals.com |
Reaction Mechanisms and Kinetic Studies of Nickel Ii Carbonate Basic Hydrate
Solution-Phase Chemical Reactivity
The behavior of basic nickel(II) carbonate in aqueous solutions is dictated by its composite nature, being a mixed carbonate-hydroxide salt. Its reactivity is influenced by factors such as pH, the presence of complexing agents, and the concentration of reactants.
In acidic environments, basic nickel(II) carbonate readily undergoes hydrolysis. The carbonate and hydroxide (B78521) components react with acids to produce water, carbon dioxide, and the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.orgatamanchemicals.com The general reaction with a strong acid (H⁺) can be represented as:
NiCO₃·2Ni(OH)₂·4H₂O(s) + 6H⁺(aq) → 3Ni²⁺(aq) + CO₂(g) + 11H₂O(l)
This reaction is fundamental to the use of basic nickel carbonate as a starting material for the synthesis of various nickel salts, such as nickel sulfate (B86663) or nickel chloride. atamanchemicals.comzxchemuae.com For instance, the reaction with hydrochloric acid proceeds as follows:
NiCO₃·2Ni(OH)₂·4H₂O(s) + 6HCl(aq) → 3NiCl₂(aq) + CO₂(g) + 11H₂O(l) youtube.com
The rate of hydrolysis is dependent on the acid concentration and the solid's physical properties, such as particle size and surface area.
Even in neutral or near-neutral aqueous environments, basic nickel carbonates can be unstable, with their composition being sensitive to the surrounding conditions. acs.orgresearchgate.net Depending on the pH and the partial pressure of carbon dioxide, they can undergo further hydrolysis or carbonation. acs.orgresearchgate.net For example, basic nickel carbonates prepared at a low pH are susceptible to hydrolysis in ambient air, which can lead to deactivation if the material is intended for use as a sorbent. acs.orgresearchgate.net The hydrolysis of the Ni²⁺ ion itself involves a series of equilibria, forming various hydroxo complexes.
Table 1: Equilibrium Constants for Nickel(II) Hydrolysis at 25°C cost-nectar.eu
| Equilibrium Reaction | Log K (Infinite Dilution) |
|---|---|
| Ni²⁺ + H₂O ⇌ NiOH⁺ + H⁺ | -9.90 ± 0.03 |
| Ni²⁺ + 2H₂O ⇌ Ni(OH)₂ + 2H⁺ | -21.15 ± 0.06 |
Nickel(II) carbonate is known to react with alkali metal carbonates to form double salts. atamanchemicals.com These reactions typically involve the addition of an alkali metal carbonate or bicarbonate solution to a solution of a nickel(II) salt. atamanchemicals.com A well-documented example is the formation of a sodium-nickel double carbonate:
Na₂CO₃(aq) + NiCO₃(s) + 10H₂O(l) → Na₂CO₃·NiCO₃·10H₂O(s) atamanchemicals.com
While basic nickel carbonate is the starting solid, its reaction with alkali carbonates in solution can lead to the precipitation of these complex salts. The formation of such double salts is a common characteristic for nickel, which can also form double sulfates known as Tutton's salts, with the general formula M₂Ni(SO₄)₂·6H₂O (where M is an alkali metal or ammonium). wikipedia.org The synthesis of these double carbonates is often achieved by mixing an alkali metal or ammonium (B1175870) bicarbonate solution with a nickel salt solution, followed by crystallization. atamanchemicals.com
Solid-State Reaction Kinetics
The kinetics of solid-state reactions involving basic nickel(II) carbonate are complex, often characterized by nucleation and growth mechanisms. These reactions are central to its industrial applications, such as the production of nickel oxide catalysts and its use as a gas sorbent.
The precipitation of basic nickel(II) carbonate from aqueous solutions is a prime example of a process governed by nucleation kinetics. The composition and morphology of the precipitate are highly dependent on the reaction conditions, such as pH, temperature, and reactant concentrations. google.comresearchgate.net
Influence of pH: At pH values below 7.0, precipitation tends to be rapid, leading to loose, flocculent particles. Above pH 7.0, particularly in the presence of ammonia (B1221849) which forms stable complexes with Ni²⁺ (e.g., [Ni(NH₃)ₙ]²⁺), the precipitation is slower. This slow release of Ni²⁺ from the complex facilitates the formation of denser, spherical particles. researchgate.net
Supersaturation: The kinetics of nucleation are strongly driven by the level of supersaturation in the solution. researchgate.net High local supersaturation can lead to rapid homogeneous nucleation, forming a large number of fine particles. researchgate.net Managing the supersaturation profile is key to controlling particle size and preventing excessive "fines" formation in processes like fluidized-bed reactors. researchgate.net
Solid-state transformations of basic nickel carbonate also exhibit nucleation kinetics. A notable example is the reaction with hydrogen sulfide (B99878) (H₂S) gas, where basic nickel carbonate acts as a highly reactive sorbent. acs.orgresearchgate.net The reaction shows a distinct induction period, after which the rate accelerates to a maximum. This autocatalytic behavior is characteristic of nucleation and growth, where the product (nickel sulfide) acts as a catalyst for the reaction. acs.orgresearchgate.netacs.org The rate of this sulfidation reaction can be modeled using two-term initiation-nucleation power laws. acs.orgresearchgate.net
Modeling the kinetics of gas-solid reactions is essential for reactor design and process optimization. For reactions involving basic nickel carbonates, such as thermal decomposition (calcination) and gas sorption, various kinetic models can be applied. mdpi.comresearchgate.net
The general form of the reaction rate for a solid-state reaction is given by: dα/dt = k(T)f(α) where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model representing the reaction mechanism.
Table 2: Common Solid-State Reaction Models for Gas-Solid Reactions mdpi.comresearchgate.net
| Model Type | Model Name | f(α) | g(α) (Integral Form) |
|---|---|---|---|
| Nucleation | Avrami-Erofeev (A2) | 2(1-α)[-ln(1-α)]¹ᐟ² | [-ln(1-α)]¹ᐟ² |
| Nucleation | Avrami-Erofeev (A3) | 3(1-α)[-ln(1-α)]²ᐟ³ | [-ln(1-α)]¹ᐟ³ |
| Geometrical | Contracting Sphere (R3) | 3(1-α)²ᐟ³ | 1 - (1-α)¹ᐟ³ |
| Diffusion | 3D Diffusion (Jander, D3) | 3(1-α)²ᐟ³ / [2(1-(1-α)¹ᐟ³)] | [1-(1-α)¹ᐟ³]² |
The thermal decomposition of basic nickel carbonate to nickel oxide (NiO) and CO₂ is a critical industrial process. wikipedia.orgresearchgate.net Studies on the thermal behavior show that the decomposition occurs at relatively low temperatures (around 250°C for pure nickel carbonate). researchgate.net The kinetics of this calcination can be influenced by the precursor's nature, with the oxide derived from basic carbonate often being ideal for catalysis. wikipedia.org Kinetic analysis methods, such as model-fitting and isoconversional techniques, are used to determine the activation energy and the most probable reaction mechanism from thermogravimetric data. mdpi.comrepec.org For instance, the reduction of NiO, the product of calcination, has been successfully described by the Avrami-Erofe'ev nucleation model. researchgate.net
Environmental factors, including the partial pressures of reactive gases and water vapor, can significantly alter the kinetics and pathways of solid-state reactions.
Water Vapor: In the sulfidation of basic nickel carbonate with H₂S, water vapor acts as a promoter or catalyst for the initial reaction phase. acs.orgresearchgate.netacs.org However, increasing the water vapor concentration does not necessarily increase the subsequent nucleation rate. acs.orgresearchgate.net The presence of product water can also catalyze the initiation reaction. acs.org
Carbon Dioxide Pressure: The partial pressure of CO₂ is a critical factor during the precipitation of basic nickel carbonate. Precipitates formed in a CO₂-saturated system (at 1 atm) have a higher carbonate-to-nickel ratio compared to those formed at ambient CO₂ levels. acs.orgresearchgate.net This demonstrates that the CO₂ pressure directly influences the stoichiometry of the resulting basic carbonate.
Reactant Gas Concentration: For the gas-solid reaction with H₂S, the concentration of hydrogen sulfide directly impacts the nucleation rate. acs.orgresearchgate.net Studies on the reduction of basic nickel carbonate have also shown that the partial pressure of hydrogen affects the extent of oxygen removal and can determine whether the reduction to metallic nickel is complete. researchgate.net
Table 3: Summary of Environmental Influences on Reaction Kinetics
| Factor | Reaction | Observed Effect | Reference |
|---|---|---|---|
| Water Vapor | Sulfidation with H₂S | Promotes/catalyzes the initiation of the reaction. | acs.orgresearchgate.netacs.org |
| CO₂ Pressure | Precipitation | Higher CO₂ pressure leads to a higher carbonate content in the solid product. | acs.orgresearchgate.net |
| H₂S Concentration | Sulfidation with H₂S | Higher H₂S concentration increases the nucleation rate. | acs.orgresearchgate.net |
| H₂ Partial Pressure | Reduction of BNC | Affects the extent of oxygen removal and the completeness of the reduction to Ni. | researchgate.net |
Theoretical and Computational Chemistry Approaches to Nickel Ii Carbonate Basic Hydrate
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules and materials, providing detailed information about bonding, charge distribution, and energy states.
While specific DFT studies focusing exclusively on the complex structure of nickel(II) carbonate basic hydrate (B1144303) are not widely published, the methodology has been extensively applied to related nickel compounds, demonstrating its potential for elucidating the properties of this material. For instance, DFT calculations have been used to analyze the interaction between Ni²⁺ and various ligands, determining coordination geometries and interaction energies. researchgate.net Studies on other Ni(II) complexes have successfully used DFT to predict geometric parameters that are in close agreement with experimental X-ray crystallographic data. researchgate.net
For nickel(II) carbonate basic hydrate, DFT could be employed to:
Analyze Bonding: Elucidate the nature of the chemical bonds between the nickel (Ni²⁺) cations and the carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) anions, as well as the interactions with water molecules of hydration. This would involve analyzing bond lengths, bond angles, and orbital overlaps.
Determine Electronic Structure: Calculate the density of states (DOS) and band structure to understand its electrical conductivity and magnetic properties. All known forms of nickel(II) carbonate are paramagnetic solids containing Ni²⁺ cations. wikipedia.org DFT can model the spin states and magnetic ordering.
Vibrational Analysis: Predict infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure and identify the vibrational modes associated with different functional groups (carbonate, hydroxide, and water). For example, shifts in the vibrational bands of carbonyl and azomethine groups upon coordination to a Ni²⁺ ion have been computationally modeled. rsc.org
Table 1: Potential DFT-Calculable Parameters for Nickel(II) Carbonate Basic Hydrate
| Parameter | Description | Relevance |
| Total Energy | The ground-state energy of the system. | Determines the relative stability of different crystal polymorphs or hydrates. |
| Geometric Parameters | Optimized bond lengths, bond angles, and lattice parameters. | Provides the most stable atomic structure of the compound. researchgate.net |
| Electronic Band Gap | The energy difference between the valence band and the conduction band. | Characterizes the material as an insulator, semiconductor, or metal. |
| Density of States (DOS) | The number of available electronic states at each energy level. | Explains electronic properties and bonding characteristics. acs.org |
| Charge Distribution | Analysis of atomic charges (e.g., using Mulliken or Bader schemes). | Reveals the ionic/covalent nature of bonds and sites of reactivity. |
| Vibrational Frequencies | Frequencies corresponding to the normal modes of vibration. | Predicts IR and Raman spectra for structural validation. rsc.org |
Molecular Dynamics (MD) Simulations for Crystal Growth and Interfacial Phenomena
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.
Experimental studies note that precipitated basic nickel carbonates are often amorphous and crystallize slowly over extended periods. acs.org This complex process of nucleation and crystal growth is well-suited for investigation via MD simulations. While direct MD simulations on nickel(II) carbonate basic hydrate are not prominent in the literature, related systems demonstrate the power of this technique. For example, MD simulations have been used to study:
Interfacial Phenomena: The mechanical and diffusion behavior at interfaces between nickel and other materials, such as Ni-coated carbon nanotubes or Fe/Cu-Ni bimetallic systems. researchgate.netmdpi.com These studies provide insight into adhesion, diffusion coefficients, and the structural evolution of interfaces.
Nucleation and Growth: The initial stages of material formation, such as the nucleation of graphene or carbon nanotubes on nickel catalyst surfaces. researchgate.net Reactive force fields (ReaxFF) in MD can simulate chemical reactions, offering a window into the transformation from precursor molecules to a solid structure.
For nickel(II) carbonate basic hydrate, MD simulations could model:
Crystal Growth: The transformation from an amorphous precipitate to a crystalline structure in an aqueous environment. This could reveal the mechanism of how carbonate, hydroxide, and nickel ions arrange themselves into a stable lattice.
Interfacial Dynamics: The interaction of the crystal surfaces with a surrounding aqueous solution. This is crucial for understanding dissolution, precipitation, and the influence of additives or impurities on crystal morphology.
Mechanical Properties: The response of the crystal structure to mechanical stress, providing data on its stability and potential for deformation. mdpi.com
Table 2: Potential MD Simulation Setups for Nickel(II) Carbonate Basic Hydrate
| Simulation System | Objective | Key Outputs |
| Amorphous Precursor in Water Box | To simulate the initial stages of nucleation and crystallization. | Nucleation rate, critical nucleus size, radial distribution functions, evolution of crystal order. |
| Crystal Slab with Aqueous Interface | To study surface reconstruction, dissolution, and interaction with solvated ions. | Surface energy, ion adsorption energies, diffusion of species at the interface. mdpi.com |
| Two Crystal Grains Interface | To investigate grain boundary structures and stability. | Grain boundary energy, mechanical response of polycrystalline material. |
| Crystal Under Uniaxial/Shear Stress | To predict mechanical properties like elastic modulus and yield strength. | Stress-strain curves, identification of slip planes and fracture mechanisms. mdpi.com |
Computational Modeling of Reaction Mechanisms and Kinetic Parameters
Understanding the pathways and rates of chemical reactions is fundamental to controlling the synthesis of a material. Computational modeling, often using DFT to map potential energy surfaces and transition states, can provide a detailed picture of reaction mechanisms and furnish kinetic data.
Experimental work on the reactions of basic nickel carbonates, such as its reaction with hydrogen sulfide (B99878), has identified key kinetic observables and proposed reaction mechanisms. acs.org For instance, it was found that the sulfidation reaction is catalyzed by the product, suggesting an autocatalytic pathway. acs.org Computational modeling could rigorously test such proposed mechanisms. DFT has been successfully used to investigate complex reaction mechanisms like N-H bond activation on nickel complexes, identifying transition states and calculating activation energies that govern reaction kinetics. acs.org
For the formation and reactions of nickel(II) carbonate basic hydrate, computational modeling could:
Validate Reaction Pathways: By calculating the energy profiles for proposed reaction steps, such as the precipitation from Ni²⁺, CO₃²⁻, and OH⁻ ions in solution.
Determine Activation Energies: Identify the transition state structures and calculate the energy barriers for key reaction steps, which are essential for predicting reaction rates.
Table 3: Computationally Derivable Kinetic and Mechanistic Parameters
| Parameter | Computational Method | Description | Relevance |
| Reaction Enthalpy (ΔH) | DFT | The net energy change of a reaction. | Determines if a reaction is exothermic or endothermic. acs.org |
| Activation Energy (Ea) | DFT | The minimum energy required to initiate a reaction. | A key parameter in the Arrhenius equation for calculating the rate constant. acs.org |
| Transition State Geometry | DFT | The atomic arrangement at the highest point on the reaction energy profile. | Provides insight into the molecular mechanism of the reaction. |
| Rate Constant (k) | Transition State Theory (TST) + DFT | A proportionality constant relating reactant concentrations to the reaction rate. | Allows for quantitative prediction of reaction speed. |
| Reaction Order | KMC / MD | The relationship between the concentration of reactants and the reaction rate. | Helps to confirm the overall reaction mechanism derived from experimental data. |
Prediction of Novel Material Properties and Derivatives
A significant advantage of computational chemistry is its predictive power, enabling the in-silico design of new materials with desired properties before attempting their synthesis in a laboratory. This approach, often called computational materials design, combines thermodynamic and kinetic modeling to screen potential compositions and predict their performance.
This strategy has been successfully applied to design novel materials like advanced steel alloys, where computational thermodynamics is used to predict phase transformations and optimize the content of alloying elements to achieve target properties like hardness and grain size. researchgate.netosti.gov Similarly, computational methods have been used to predict that modifying the ligands in a nickel complex can enhance its catalytic activity. acs.org The electronic properties of complex nickel oxides (nickelates) have also been shown to be tunable through doping, a process that can be modeled and understood with the aid of DFT. acs.orgacs.org
For nickel(II) carbonate basic hydrate, this predictive approach could be used to:
Design Derivatives: Model the substitution of Ni²⁺ with other divalent cations (e.g., Co²⁺, Zn²⁺, Mg²⁺) or the modification of the carbonate/hydroxide ratio to create novel derivative materials.
Predict Properties: Calculate how these structural modifications would affect key properties such as electronic structure, catalytic activity, thermal stability, or gas adsorption capabilities.
Screen for Applications: Computationally screen these novel derivatives for potential use in applications like catalysis, gas sensors, or as precursors for advanced nickel-based materials. rsc.org
Table 4: Potential Derivatives of Nickel(II) Carbonate Basic Hydrate and Predictable Properties
| Derivative Type | Modification Example | Predicted Property of Interest | Potential Application |
| Cation-Doped | Substitution of Ni²⁺ with Co²⁺ or Mn²⁺. | Modified electronic structure, redox potentials, catalytic activity. | Electrocatalysis, Supercapacitors. rsc.org |
| Anion-Modified | Varying the CO₃²⁻ to OH⁻ ratio. | Changes in basicity, surface reactivity, and thermal decomposition pathway. | Catalyst supports, chemical absorbents. |
| Intercalated Structures | Insertion of other molecules or ions between layers (if a layered structure exists). | Increased surface area, modified electronic properties. | Energy storage, intercalation hosts. |
| Nanostructured Derivatives | Modeling of nanosheets, nanotubes, or quantum dots of the material. | Quantum confinement effects, unique surface-to-volume ratio properties. | Advanced catalysts, quantum devices. |
Future Research Directions and Translational Perspectives
Exploration of Sustainable and Green Synthesis Methodologies
The traditional synthesis of basic nickel carbonate often involves processes that are energy-intensive and utilize precursor materials that raise environmental concerns. google.com A significant and necessary shift in research is the development of sustainable and green synthesis methodologies. This includes the exploration of biogenic routes, such as utilizing ureolytic fungi, which can precipitate nickel-containing minerals, including hydrated nickel carbonate, from aqueous solutions. rsc.org Research in this area has demonstrated that microorganisms can create carbonate-rich environments conducive to the formation of these minerals. rsc.org
Another avenue for green synthesis involves the use of plant extracts. For instance, coriander leaf extract has been investigated for the synthesis of nickel nanoparticles, a process that could be adapted for the production of nickel carbonate with a reduced environmental footprint. ijrat.org These biological and plant-based methods offer the promise of milder reaction conditions, lower energy consumption, and the use of renewable resources.
Advanced In-Situ Characterization for Real-Time Process Monitoring
A deeper understanding of the formation and transformation of Nickel(II) carbonate basic hydrate (B1144303) is crucial for controlling its properties and performance in various applications. Advanced in-situ characterization techniques are pivotal in this endeavor, allowing for real-time monitoring of precipitation and crystallization processes.
Techniques such as in-situ X-ray diffraction (XRD) and Raman spectroscopy can provide invaluable insights into the phase transformations and structural evolution of basic nickel carbonate during its synthesis and subsequent processing. researchgate.netazom.com For example, studies have used these techniques to observe the decomposition of basic nickel carbonate to nickel oxide, a critical step in the production of nickel catalysts. researchgate.netresearchgate.net
Microfluidic systems coupled with surface acoustic wave (SAW) biosensors are also emerging as powerful tools for monitoring mineral deposition in real-time. nih.gov This technology, while demonstrated for calcium carbonate, could be adapted to study the kinetics of nickel carbonate formation at the micro-scale, offering unprecedented detail on nucleation and growth mechanisms. nih.govrsc.org Similarly, combining electrochemical techniques with quartz crystal microbalance with dissipation monitoring (EQCM-D) allows for the real-time, quantitative analysis of deposition processes with nanogram sensitivity. iaea.org
Design of Multi-Functional Composite Materials Incorporating Basic Nickel Carbonates
The integration of Nickel(II) carbonate basic hydrate into multi-functional composite materials is a burgeoning area of research with the potential for significant technological breakthroughs. These composites aim to leverage the inherent properties of the nickel carbonate while introducing new functionalities through the incorporation of other materials.
A prime example is the development of electrocatalysts for fuel cells. Researchers have designed ternary hybrids consisting of platinum nanocrystals, ultrathin nanoflower-like nickel carbonate hydroxide (B78521), and porous carbon. chemicalbook.com In this composite, the nickel carbonate hydroxide facilitates the removal of carbonaceous poisons from the platinum catalyst, significantly enhancing its durability and activity. chemicalbook.com The porous carbon component addresses the poor conductivity of the nickel carbonate, demonstrating a synergistic effect between the different materials. chemicalbook.com
In the realm of energy storage, composites of nickel oxalate (B1200264) (which can be derived from nickel carbonate) and reduced graphene oxide (rGO) are being explored as high-performance anode materials for lithium-ion batteries. acs.org The rGO provides a conductive scaffold that improves the poor electrical conductivity of the nickel salt, leading to enhanced charge-discharge rates and cycling stability. acs.org The morphology of these composites, such as urchin-like structures, can be controlled to maximize the specific surface area and electrolyte wettability. acs.org
The development of such composites requires a deep understanding of the interfacial interactions between the nickel carbonate and the matrix material to ensure optimal performance.
Upscaling of Synthetic Protocols for Industrial Relevance
For any promising laboratory-scale synthesis to have a real-world impact, it must be successfully scaled up for industrial production. The upscaling of synthetic protocols for Nickel(II) carbonate basic hydrate presents several challenges that are the focus of ongoing research.
A key consideration is maintaining the desired material properties, such as particle size, morphology, and purity, at a larger scale. google.com Processes that work well in a controlled laboratory environment may not be directly transferable to an industrial setting. For instance, a patented method for producing basic nickel carbonate highlights the need to control factors like reactant concentrations and feed rates to achieve a product with high nickel content and good liquidity. google.com
Economic viability is another critical factor. Industrial processes must be cost-effective, which involves optimizing the use of raw materials, minimizing energy consumption, and reducing waste generation. google.compatsnap.com Research into continuous-flow reactors, such as fluidized-bed reactors, for nickel carbonate precipitation offers a potential route to more efficient and scalable production compared to batch processes. researchgate.net These systems can allow for better control over reaction conditions and facilitate the production of a consistent product. researchgate.net
Furthermore, the environmental impact of large-scale production must be carefully managed. This includes the treatment of wastewater and the handling of any byproducts. patsnap.com
Interdisciplinary Research Integrating Nickel(II) Carbonate Basic Hydrate in Novel Systems
The future of Nickel(II) carbonate basic hydrate research lies in its integration into novel and complex systems through interdisciplinary collaboration. This involves combining knowledge from chemistry, materials science, biology, and engineering to explore new applications.
One exciting frontier is in the field of environmental remediation. The ability of nickel carbonate to act as a precursor for catalytic materials opens up possibilities for its use in wastewater treatment and air purification systems. atamanchemicals.com For example, amorphous nickel carbonate has been shown to be an effective catalyst for the urea (B33335) oxidation reaction, which is relevant for treating urea-rich wastewater. chemicalbook.com
In the energy sector, beyond lithium-ion batteries, basic nickel carbonate could play a role in the development of next-generation energy storage solutions like supercapacitors. The synthesis of nickel-cobalt (B8461503) carbonate hydroxide nanostructures has shown promise for high-performance supercapacitor electrodes. rsc.org
The intersection of nickel carbonate chemistry with geology and environmental science is also yielding new insights. Studies on the bioprecipitation of nickel minerals by fungi not only suggest green synthesis routes but also enhance our understanding of metal cycling in natural environments. rsc.org The study of polymetallic nodules in deep-sea mining, which contain nickel, also brings to light the environmental considerations and potential for novel extraction and processing techniques. acs.org
The following table provides a summary of the key research directions and their potential applications:
| Research Direction | Key Focus Areas | Potential Applications |
| Sustainable & Green Synthesis | Biogenic routes (e.g., ureolytic fungi), plant extract-based synthesis, optimization of chemical precipitation. rsc.orgijrat.orgpatsnap.com | Reduced environmental impact of production, lower energy consumption, use of renewable resources. |
| Advanced In-Situ Characterization | Real-time monitoring of precipitation and crystallization using techniques like in-situ XRD, Raman spectroscopy, and microfluidic sensors. researchgate.netazom.comnih.gov | Precise control over material properties, deeper understanding of formation mechanisms. |
| Multi-Functional Composite Materials | Integration with materials like platinum, porous carbon, and graphene for enhanced properties. chemicalbook.comacs.org | Advanced electrocatalysts for fuel cells, high-performance anodes for lithium-ion batteries. |
| Upscaling of Synthetic Protocols | Maintaining material properties at an industrial scale, cost-effectiveness, and waste reduction. google.comresearchgate.net | Commercially viable production of high-quality basic nickel carbonate for various industries. |
| Interdisciplinary Research | Integration into environmental remediation systems, next-generation energy storage, and understanding of natural metal cycling. rsc.orgchemicalbook.comrsc.org | Novel solutions for wastewater treatment, advanced supercapacitors, and insights into biogeochemical processes. |
Q & A
Q. What are the recommended protocols for synthesizing basic nickel carbonate hydrates with controlled stoichiometry?
Basic nickel carbonate hydrates (e.g., NiCO₃·2Ni(OH)₂·xH₂O) are typically synthesized via precipitation from nickel salt solutions (e.g., Ni(NO₃)₂ or NiSO₄) using sodium carbonate or bicarbonate under controlled pH (8–10) and temperature (25–60°C). Key parameters include:
- Precursor concentration : Higher Ni²⁺ concentrations yield larger particle sizes but may introduce impurities.
- Aging time : Prolonged aging (≥12 hours) improves crystallinity but risks phase segregation .
- Washing steps : Ethanol or acetone rinses minimize residual sodium ions, which can interfere with thermal decomposition studies .
For reproducibility, characterize products via XRD (to confirm phase purity) and TGA (to verify hydration levels) .
Q. How can researchers resolve discrepancies in reported decomposition temperatures for basic nickel carbonate hydrates?
Decomposition pathways vary with stoichiometry (e.g., trihydrate vs. hexahydrate) and experimental conditions:
- Stepwise decomposition :
- Step 1 (90–200°C): Loss of physically adsorbed and bound water.
- Step 2 (270–420°C): Release of CO₂ and structural water, forming NiO .
Discrepancies arise from differences in heating rates (2–50°C/min) and atmosphere (air vs. inert gas). For consistency, use TGA-DTA coupled with in-situ XRD to correlate mass loss with phase transitions .
Q. What characterization techniques are critical for validating the purity of synthesized basic nickel carbonate hydrates?
- XRD : Confirm phase identity using reference patterns (e.g., ICDD 00-014-0367 for NiCO₃·2Ni(OH)₂·4H₂O) .
- FTIR : Detect carbonate (ν₃ CO₃²⁻ ~1410 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
- BET surface area : Hydrated forms exhibit high surface areas (>200 m²/g), which decrease sharply after calcination (>500°C) due to sintering .
- ICP-OES : Quantify residual alkali metals (e.g., Na⁺), which can catalyze unintended side reactions during reduction .
Advanced Research Questions
Q. How do microstructural changes during thermal decomposition impact the reducibility of basic nickel carbonate hydrates?
During calcination (110–900°C), microstructural evolution includes:
- Porosity loss : Initial high surface area (238 m²/g) decreases to <1 m²/g at 900°C due to NiO/Ni sintering .
- Recrystallization : NiO grain growth (34 nm at 700°C → 44 nm at 800°C) reduces reducibility by limiting H₂ diffusion .
Methodological recommendation : Preoxidize samples at 500°C (to retain porous NiO) before H₂ reduction. This balances high surface area with structural stability, achieving >95% Ni yield at 500°C in 15% H₂-N₂ .
Q. What experimental strategies address contradictory kinetic data for NiO reduction in H₂ atmospheres?
Reported reduction rate slowdowns (600–900°C) are attributed to competing phenomena:
- Mass transfer limitations : Dense Ni layers formed at >700°C impede H₂ access to NiO .
- Grain boundary segregation : Trace sulfur (from precursors) may poison active sites .
Resolution : - Use preoxidized BNC with controlled porosity.
- Conduct in-situ XRD-EGA (evolved gas analysis) to decouple chemical kinetics from diffusion effects .
Q. How can phase transitions in basic nickel carbonate hydrates be leveraged for tailored Ni/NiO nanocomposites?
Sequential calcination-reduction enables nanocomposite design:
- Calcination in air (300–500°C) : Produces mesoporous NiO with high surface area (>150 m²/g).
- Reduction in H₂ (300–600°C) : Yields Ni nanoparticles (5–50 nm) embedded in residual NiO matrix .
Applications : Catalytic systems (e.g., CO₂ methanation) benefit from synergistic Ni/NiO interfaces. Monitor phase ratios via Rietveld refinement of XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
